molecular formula C11H10N2O4 B12162316 5-(2,6-Dimethylpyran-4-ylidene)pyrimidine-2,4,6-trione

5-(2,6-Dimethylpyran-4-ylidene)pyrimidine-2,4,6-trione

Cat. No.: B12162316
M. Wt: 234.21 g/mol
InChI Key: UJEJVSPSCFEWRO-UHFFFAOYSA-N
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Description

5-(2,6-Dimethylpyran-4-ylidene)pyrimidine-2,4,6-trione is a heterocyclic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound features a pyrimidine ring fused with a pyran ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Dimethylpyran-4-ylidene)pyrimidine-2,4,6-trione typically involves the condensation of appropriate aldehydes with pyrimidine derivatives under acidic or basic conditions. One common method includes the reaction of 2,6-dimethyl-4-pyranone with barbituric acid in the presence of a catalyst such as piperidine. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Dimethylpyran-4-ylidene)pyrimidine-2,4,6-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2,6-Dimethylpyran-4-ylidene)pyrimidine-2,4,6-trione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of matrix metalloproteinases (MMPs).

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-(2,6-Dimethylpyran-4-ylidene)pyrimidine-2,4,6-trione involves its interaction with specific molecular targets. For instance, as an MMP inhibitor, it binds to the active site of the enzyme, preventing its catalytic activity. This inhibition can lead to reduced degradation of extracellular matrix components, which is beneficial in conditions like cancer and inflammatory diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,6-Dimethylpyran-4-ylidene)pyrimidine-2,4,6-trione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit MMPs and potential anticancer activity make it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

5-(2,6-dimethylpyran-4-ylidene)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C11H10N2O4/c1-5-3-7(4-6(2)17-5)8-9(14)12-11(16)13-10(8)15/h3-4H,1-2H3,(H2,12,13,14,15,16)

InChI Key

UJEJVSPSCFEWRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=O)NC(=O)NC2=O)C=C(O1)C

Origin of Product

United States

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